molecular formula C12H9NO3 B14607118 1-(2-Methylacryloyl)-1H-indole-2,3-dione CAS No. 60642-63-9

1-(2-Methylacryloyl)-1H-indole-2,3-dione

Cat. No.: B14607118
CAS No.: 60642-63-9
M. Wt: 215.20 g/mol
InChI Key: ONAZATJMBYURGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylacryloyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core with a 2-methylacryloyl group at the 1-position and a dione functionality at the 2,3-positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: Indole-2,3-dione and 2-methylacryloyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Indole-2,3-dione is dissolved in an appropriate solvent like dichloromethane. 2-Methylacryloyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred at room temperature for several hours until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylacryloyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2-Methylacryloyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylacryloyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research.

Comparison with Similar Compounds

    Indole-2,3-dione: A precursor in the synthesis of 1-(2-Methylacryloyl)-1H-indole-2,3-dione.

    2-Methylacryloyl chloride: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

60642-63-9

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

1-(2-methylprop-2-enoyl)indole-2,3-dione

InChI

InChI=1S/C12H9NO3/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(14)12(13)16/h3-6H,1H2,2H3

InChI Key

ONAZATJMBYURGR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.